Methyl 2-amino-2,2-diphenylacetate

Catalog No.
S15989547
CAS No.
93504-24-6
M.F
C15H15NO2
M. Wt
241.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-2,2-diphenylacetate

CAS Number

93504-24-6

Product Name

Methyl 2-amino-2,2-diphenylacetate

IUPAC Name

methyl 2-amino-2,2-diphenylacetate

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

InChI

InChI=1S/C15H15NO2/c1-18-14(17)15(16,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,16H2,1H3

InChI Key

VZAYOZVPWSKXHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)N

Methyl 2-amino-2,2-diphenylacetate is an organic compound with the chemical formula C16H17NO2 and a molecular weight of approximately 257.31 g/mol. It is classified as an amino acid derivative and is structurally characterized by the presence of two phenyl groups attached to a central carbon atom, which is also bonded to an amino group and an ester functional group. This compound is notable for its potential applications in medicinal chemistry and as a synthetic intermediate in organic synthesis.

Typical of amino acid derivatives and esters. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield 2-amino-2,2-diphenylacetic acid and methanol.
  • Transesterification: This compound can react with different alcohols to form various esters.
  • Amination: The amino group can participate in nucleophilic substitution reactions, allowing for modifications at the phenyl rings.
  • Decarboxylation: Although less common for this type of compound, under certain conditions, it may undergo decarboxylation if a carboxylic acid derivative is present.

Methyl 2-amino-2,2-diphenylacetate exhibits various biological activities. Studies have indicated that compounds with similar structures may possess antioxidant and antibacterial properties. For instance, derivatives of diphenylacetic acids are known to show activity against certain bacterial strains and may act as free radical scavengers . Additionally, the presence of the amino group suggests potential interactions with biological systems, possibly influencing neurotransmitter pathways or serving as a precursor for biologically active molecules.

Several methods exist for synthesizing methyl 2-amino-2,2-diphenylacetate:

  • Direct Esterification: The reaction of 2-amino-2,2-diphenylacetic acid with methanol in the presence of an acid catalyst can yield methyl 2-amino-2,2-diphenylacetate.
    2 amino 2 2 diphenylacetic acid+methanolacidmethyl 2 amino 2 2 diphenylacetate+water\text{2 amino 2 2 diphenylacetic acid}+\text{methanol}\xrightarrow{\text{acid}}\text{methyl 2 amino 2 2 diphenylacetate}+\text{water}
  • Amination of Ester Intermediates: Starting from diphenylacetic acid derivatives, amination can introduce the amino group followed by esterification.
  • One-Pot Reactions: Recent advancements have allowed for one-pot synthesis methods that combine multiple steps into a single reaction vessel, improving efficiency and yield .

Methyl 2-amino-2,2-diphenylacetate has several potential applications:

  • Pharmaceuticals: Its structural features make it suitable for developing new drugs targeting various diseases.
  • Chemical Intermediates: It serves as a building block in synthesizing more complex organic compounds.
  • Research: Its unique properties make it a subject of study in medicinal chemistry and material science.

Interaction studies involving methyl 2-amino-2,2-diphenylacetate often focus on its reactivity with biological molecules and other chemical species. Research has shown that similar compounds can interact with enzymes or receptors due to their structural similarities to natural amino acids. These interactions can be studied using techniques such as molecular docking simulations and kinetic assays to evaluate binding affinities and biological effects.

Methyl 2-amino-2,2-diphenylacetate shares structural characteristics with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-amino-2,2-diphenylacetateTwo phenyl groups; amino and ester functional groupsHigh stability due to steric hindrance from phenyl groups
2-Amino-2-phenybutanoic acidOne phenyl group; carboxylic acid instead of esterMore polar; less steric hindrance
Diphenylacetic acidTwo phenyl groups; no amino groupLacks basicity; primarily used as an intermediate
Alpha-methylphenylalanineOne phenyl group; amino groupMore biologically active in neurotransmitter pathways

Methyl 2-amino-2,2-diphenylacetate stands out due to its dual functionality as both an amino acid derivative and an ester, providing diverse reactivity not found in simpler analogs.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

241.110278721 g/mol

Monoisotopic Mass

241.110278721 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

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